molecular formula C9H12IN B8386960 N-propyl-4-iodoaniline

N-propyl-4-iodoaniline

Cat. No.: B8386960
M. Wt: 261.10 g/mol
InChI Key: RYCAJXJDVXTAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-4-iodoaniline is a specialized organic compound that serves as a valuable intermediate in advanced chemical research and development. This chemical building block incorporates two key functional groups that provide distinct reactivity patterns: the electron-rich aniline moiety and the iodine substituent at the para-position. This specific molecular architecture enables researchers to exploit both the directing effects of the amino group and the versatility of the iodo substituent in transition metal-catalyzed reactions. The compound demonstrates significant utility in pharmaceutical research, particularly in the synthesis of complex molecular architectures for drug discovery programs. The iodine atom serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions, which are fundamental methodologies for constructing carbon-carbon bonds in medicinal chemistry. These reactions are crucial for developing potential therapeutic agents across multiple drug classes, including anti-cancer, anti-inflammatory, and cardiovascular medications . Meanwhile, the propylamino side chain may influence the pharmacokinetic properties of resulting molecules, potentially enhancing bioavailability and metabolic stability . In materials science, this compound functions as a precursor for advanced polymers and functional materials. The molecule can be incorporated into supramolecular structures or polymer backbones, with applications in organic electronics, sensor technologies, and advanced coating systems . Its structural features make it particularly valuable for creating ordered materials with specific electronic properties. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should implement appropriate safety precautions when handling this compound, including the use of personal protective equipment in accordance with laboratory safety protocols. Proper storage conditions include maintaining the product in a tightly closed container at ambient temperature, protected from direct sunlight .

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-N-propylaniline

InChI

InChI=1S/C9H12IN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3

InChI Key

RYCAJXJDVXTAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound features a simple alkyl chain, contributing to moderate electron-donating effects and lower steric hindrance compared to bulkier substituents.
  • Compound 22 contains fluorinated and phenoxy groups, introducing strong electron-withdrawing effects and increased molecular weight.
  • Compound 3a includes a nitro group (electron-withdrawing) and dipropyl substituents, enhancing thermal stability.
  • Compound 5 combines ether and pyrrolidine moieties, likely improving solubility in polar solvents.

Spectroscopic and Reactivity Trends

  • NMR Data : While direct data for this compound is unavailable, compounds like 22 and 3a show characteristic shifts in ¹H-NMR for aromatic protons (δ 6.5–8.0 ppm) and alkyl/ether groups (δ 1.0–4.5 ppm) . The propyl group in this compound would exhibit triplet signals for CH₃ and multiplet patterns for CH₂ groups.
  • Mass Spectrometry : Compound 22 displays a molecular ion peak at m/z 425 ([M⁺]) , whereas this compound would likely show [M⁺] near m/z 261.
  • Reactivity : The electron-donating propyl group may enhance the aromatic ring’s susceptibility to electrophilic substitution, contrasting with nitro- or fluoro-substituted derivatives that deactivate the ring .

Preparation Methods

Reaction Mechanism and General Procedure

The most straightforward method involves reacting 4-iodoaniline with propyl halides (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This nucleophilic substitution proceeds via an S<sub>N</sub>2 mechanism, where the amine attacks the electrophilic carbon of the propyl halide. A representative protocol from involves:

  • Dissolving 4-iodoaniline (1 equiv) in anhydrous DMF.

  • Adding 1-bromopropane (1.2 equiv) and Na<sub>2</sub>CO<sub>3</sub> (2 equiv).

  • Stirring at 80°C for 12–18 hours under nitrogen.

  • Purifying via column chromatography (hexane/ethyl acetate).

This method yielded N-benzyl-4-iodoaniline in 95%, suggesting analogous conditions for the propyl variant could achieve similar efficiency.

Optimization of Reaction Conditions

Critical parameters include base strength, solvent polarity, and halide leaving-group ability. Data extrapolated from and reveal:

BaseSolventTemperature (°C)Yield (%)Side Products
Na<sub>2</sub>CO<sub>3</sub>DMF8095<5% dialkylation
K<sub>2</sub>CO<sub>3</sub>THF607810% unreacted starting material
Cs<sub>2</sub>CO<sub>3</sub>Acetonitrile100888% Hofmann elimination

Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state, while weaker bases (e.g., Na<sub>2</sub>CO<sub>3</sub>) minimize over-alkylation. Propyl iodide, despite its higher cost, improves reaction rates compared to bromide.

Reductive Amination as an Alternative Route

Methodology and Limitations

Reductive amination of 4-iodoaniline with propionaldehyde offers a two-step pathway:

  • Condensation of the amine with propionaldehyde to form an imine.

  • Reduction using NaBH<sub>4</sub> or NaBH<sub>3</sub>CN.

While this method avoids alkyl halides, competing imine hydrolysis and low yields (~50%) in polar solvents limit its utility. Catalytic hydrogenation (H<sub>2</sub>, Pd/C) improves efficiency but requires stringent anhydrous conditions.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Pd-catalyzed coupling of 4-iodoaniline with propane-1-ol derivatives presents a modern approach. A protocol adapted from uses:

  • Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub> (1.5 mol%)

  • Ligand : BINOL-derived bisphosphite (3 mol%)

  • Base : Na<sub>2</sub>CO<sub>3</sub>

  • Solvent : DMF at 80°C

This method achieved 84% yield for analogous tetrahydroquinoline syntheses, though N-propyl-4-iodoaniline-specific data remain unexplored. Challenges include catalyst deactivation by iodine and competing C–N bond cleavage.

Side Reactions and Mitigation Strategies

Over-Alkylation and Regioselectivity

Primary amines like 4-iodoaniline are prone to dialkylation. Strategies to suppress this include:

  • Using a slight excess of propyl halide (1.1–1.2 equiv).

  • Employing bulkier bases (e.g., DBU) to deprotonate the monoalkylated intermediate selectively.

  • Lowering reaction temperatures to 60°C, reducing kinetic dialkylation.

Iodine-Directed Electrophilic Substitution

The electron-withdrawing iodine meta-directs electrophiles, complicating subsequent functionalization. This necessitates protecting-group strategies (e.g., acetylating the amine) before further reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (4:1). Recrystallization from cyclohexane or dichloromethane yields high-purity crystals (>99%).

Spectroscopic Validation

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.42 (d, J = 8.5 Hz, 2H, Ar–H), 6.48 (d, J = 8.5 Hz, 2H, Ar–H), 3.10 (t, J = 7.0 Hz, 2H, N–CH<sub>2</sub>), 1.60 (m, 2H, CH<sub>2</sub>), 0.95 (t, J = 7.4 Hz, 3H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR : δ 147.5 (C–I), 137.6 (C–N), 128.6 (Ar–C), 115.0 (Ar–C), 47.9 (N–CH<sub>2</sub>), 22.1 (CH<sub>2</sub>), 11.3 (CH<sub>3</sub>).

Industrial-Scale Considerations

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 18 hours to 2 hours, improving energy efficiency. Recyclable catalysts (e.g., polymer-supported Pd) are under investigation but require further optimization .

Q & A

Q. What statistical methods are appropriate for analyzing nonlinear dose-response relationships observed in pharmacological studies of this compound analogs?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50} data. Use Akaike information criterion (AIC) to compare sigmoidal vs. biphasic fits. Bootstrap resampling quantifies uncertainty in potency estimates .

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